Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate

Description

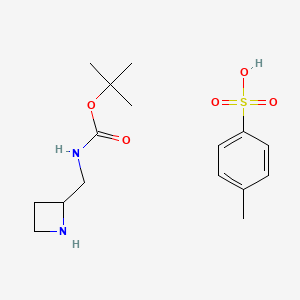

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is a chemically modified derivative featuring a four-membered azetidine ring, a carbamic acid tert-butyl ester group, and a tosylate (p-toluenesulfonate) counterion. The tert-butyl carbamate moiety serves as a protective group for amines, enhancing stability during synthetic processes, while the tosylate group improves solubility and facilitates salt formation for pharmaceutical applications . This compound is typically synthesized through multi-step sequences involving esterification, reduction, and tosylation, as seen in analogous pyrrolidinone derivatives .

Properties

IUPAC Name |

tert-butyl N-(azetidin-2-ylmethyl)carbamate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C7H8O3S/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3,(H,11,12);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJOWZBOEVGURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NCC1CCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a four-membered azetidine ring and a carbamate group. Its molecular formula is , with a molecular weight of 288.32 g/mol. The presence of the tosylate group enhances its reactivity, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory processes, particularly through the modulation of the N-acylethanolamine acid amidase (NAAA) pathway. This inhibition leads to significant anti-inflammatory effects, as demonstrated in various in vitro and in vivo studies.

Biological Activity Overview

Case Studies and Research Findings

- Inhibition of NAAA : A study demonstrated that this compound exhibited an IC50 value of approximately 0.073 mM against human NAAA activity, showcasing its potency as an anti-inflammatory agent .

- In Vivo Efficacy : In mouse models, the compound significantly suppressed lung inflammation and endotoxin-induced inflammatory responses, suggesting its therapeutic potential in treating respiratory conditions .

- Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the azetidine ring and carbamate side chain can enhance inhibitory activity against NAAA, providing insights for future drug design .

Scientific Research Applications

Medicinal Chemistry Applications

1. RORgammaT Antagonism

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate has been studied for its potential as a therapeutic agent targeting the Retinoic Acid Receptor-related Orphan Receptor gamma T (RORgammaT). This receptor is implicated in various immune and inflammatory disorders such as rheumatoid arthritis and psoriasis. The compound's ability to modulate RORgammaT activity could lead to novel treatments for these conditions .

Case Study :

A study demonstrated that derivatives of azetidine compounds exhibited significant antagonistic effects on RORgammaT, suggesting their potential in treating autoimmune diseases .

Polymer Science Applications

2. Building Blocks for Polymerization

The structural characteristics of azetidin-2-ylmethyl-carbamic acid derivatives make them valuable as building blocks in polymer chemistry. They can undergo ring-opening polymerization (ROP) to form polyamines, which are essential in synthesizing various polymers with specific properties.

Case Study :

Research has shown that azetidine derivatives can be polymerized using Lewis acids, resulting in high molecular weight polymers with desirable mechanical properties. For instance, the polymerization of N-(2-tetrahydropyranyl)aziridine resulted in linear polyethylenimine with a molecular weight exceeding 19 kg/mol, highlighting the utility of azetidine-based compounds in creating advanced materials .

Organic Synthesis Applications

3. Versatile Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it suitable for synthesizing complex organic molecules.

Case Study :

A general method for synthesizing alkaloid-type azetidines has been developed, demonstrating the compound's utility in producing biologically active molecules through regioselective and diastereoselective reactions . This method not only simplifies the synthetic process but also enhances yield and purity.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Q & A

Synthesis and Purification

Basic Question: Q. What are the optimal synthetic routes for preparing azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate, and how can purity be ensured? Methodological Answer: The compound can be synthesized via a multi-step process:

Azetidine Ring Formation : Use transimination reactions (e.g., benzophenone imine) to construct the azetidine scaffold, as demonstrated in tert-butyl glycine ester derivatization .

Tosylation : React the azetidine intermediate with tosyl chloride under anhydrous conditions to introduce the tosylate group. Catalytic bases like pyridine or DMAP may stabilize reactive intermediates .

tert-Butyl Protection : Employ tert-butanol in esterification steps to protect carbamate groups, ensuring stability during subsequent reactions .

Purification :

- Use flash chromatography with gradients of ethyl acetate/hexane for intermediates.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect residual solvents or byproducts .

Advanced Question: Q. How do solvent polarity and counterion effects influence the efficiency of tosylate group introduction? Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance tosylate formation by stabilizing transition states. Evidence from tert-butyl tosylate solvolysis studies shows that solvents with high dielectric constants (e.g., trifluoroethanol) accelerate reaction rates .

- Counterion Impact : Tosylate (OTs⁻) acts as a good leaving group due to its resonance stabilization. Kinetic studies on tert-butyl tosylate solvolysis reveal that weakly coordinating counterions (e.g., K⁺) reduce ion-pairing effects, improving reaction reproducibility .

Table 1 : Solvent Effects on Tosylation Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Reference |

|---|---|---|---|

| DCM | 8.93 | 1.2 × 10⁻³ | |

| DMF | 36.7 | 3.8 × 10⁻³ | |

| Trifluoroethanol | 27.3 | 5.6 × 10⁻³ |

Stability and Degradation

Basic Question: Q. Under what conditions does this compound undergo hydrolysis, and how can stability be monitored? Methodological Answer:

- Hydrolysis Conditions : The tert-butyl ester group is susceptible to acidic hydrolysis (e.g., TFA in DCM), while the tosylate group hydrolyzes in basic aqueous media (pH > 10).

- Stability Monitoring :

Advanced Question: Q. How do steric and electronic effects in the azetidine ring influence the compound’s susceptibility to nucleophilic attack? Methodological Answer:

- Steric Effects : The bicyclic azetidine structure imposes steric hindrance, slowing SN2 reactions. Compare solvolysis rates of primary vs. tertiary tosylates (e.g., trans-4-tert-butylcyclohexyl tosylate shows 10× slower hydrolysis than linear analogs due to steric shielding) .

- Electronic Effects : Electron-withdrawing groups (e.g., carbamate) on the azetidine ring increase electrophilicity of the tosylate, accelerating hydrolysis. Computational modeling (DFT) of charge distribution can predict reactivity .

Analytical Characterization

Basic Question: Q. Which spectroscopic techniques are most effective for structural confirmation of this compound? Methodological Answer:

Advanced Question: Q. How can crystallographic data resolve ambiguities in stereochemical assignments for the azetidine ring? Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous stereochemical data. For example, tert-butyl carbazate derivatives show chair conformations in azetidine rings, confirmed via crystallographic studies .

- Circular Dichroism (CD) : Use synchrotron radiation CD to analyze chiral centers in amorphous samples when crystals are unavailable .

Batch Consistency

Basic Question: Q. What quality control measures minimize batch-to-batch variability in academic synthesis? Methodological Answer:

- Standardized Protocols : Strict control of reaction time, temperature, and stoichiometry (e.g., 1.05 eq. tosyl chloride to avoid excess).

- Analytical QC : Mandate HPLC purity >95% and NMR integration ratios within ±5% of theoretical values .

Advanced Question: Q. How can multivariate analysis (MVA) identify critical process parameters affecting impurity profiles? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.